molecular formula C19H18N4O4 B2803641 1-methyl-N-((5-(2-methyl-2,3-dihydrobenzofuran-6-yl)isoxazol-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1211635-81-2

1-methyl-N-((5-(2-methyl-2,3-dihydrobenzofuran-6-yl)isoxazol-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2803641
CAS No.: 1211635-81-2
M. Wt: 366.377
InChI Key: AELOHEINRLQCHB-UHFFFAOYSA-N
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Description

1-methyl-N-((5-(2-methyl-2,3-dihydrobenzofuran-6-yl)isoxazol-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C19H18N4O4 and its molecular weight is 366.377. The purity is usually 95%.
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Properties

IUPAC Name

1-methyl-N-[[5-(2-methyl-2,3-dihydro-1-benzofuran-6-yl)-1,2-oxazol-3-yl]methyl]-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-11-7-12-3-4-13(8-16(12)26-11)17-9-14(22-27-17)10-20-19(25)15-5-6-18(24)23(2)21-15/h3-6,8-9,11H,7,10H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELOHEINRLQCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=NN(C(=O)C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-methyl-N-((5-(2-methyl-2,3-dihydrobenzofuran-6-yl)isoxazol-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the isoxazole and pyridazine moieties. Specific methodologies may include:

  • Formation of the isoxazole ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Pyridazine synthesis : The incorporation of the pyridazine structure often involves condensation reactions with hydrazine derivatives.
  • Final assembly : The final product is obtained through coupling reactions that link the benzofuran and isoxazole components.

Anticancer Properties

Research indicates that derivatives similar to this compound exhibit significant anticancer activity . For instance, compounds featuring benzofuran structures have shown promising results against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
Compound AMCF-7 (Breast)0.37
Compound BHeLa (Cervical)0.73
Compound CA549 (Lung)0.95

These findings suggest that structural modifications can enhance the anticancer efficacy of benzofuran derivatives, potentially through mechanisms that induce apoptosis or inhibit cell proliferation .

The biological activity of the compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Studies demonstrate that certain derivatives initiate programmed cell death in malignancies by activating intrinsic apoptotic pathways.
  • Cell Cycle Arrest : Some compounds have been reported to cause cell cycle arrest at specific phases, preventing cancer cells from proliferating.

Case Studies

A notable study evaluated the effects of a related compound on human cancer cell lines. The results indicated a significant reduction in cell viability across multiple types, with flow cytometry revealing increased apoptotic markers . This emphasizes the potential of benzofuran derivatives as therapeutic agents.

Pharmacological Profile

In addition to anticancer properties, compounds similar to This compound have been investigated for their effects on cannabinoid receptors, particularly CB2 agonism which plays a role in modulating pain and inflammation . This suggests a dual therapeutic potential in oncology and pain management.

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